molecular formula C18H18ClF2N3O2 B2693594 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide CAS No. 1226451-50-8

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)ethanediamide

Cat. No.: B2693594
CAS No.: 1226451-50-8
M. Wt: 381.81
InChI Key: FKWRDJUCUUSSAI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine and 2,5-difluorobenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,4-difluorophenyl)ethanediamide
  • **N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(3,5-difluorophenyl)ethanediamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-(2,5-difluorophenyl)ethanediamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and difluorophenyl groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3O2/c1-24(2)16(12-5-3-4-6-13(12)19)10-22-17(25)18(26)23-15-9-11(20)7-8-14(15)21/h3-9,16H,10H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWRDJUCUUSSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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